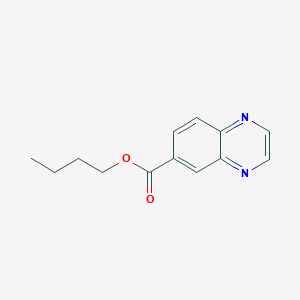

Butyl quinoxaline-6-carboxylate

CAS No.: 919536-02-0

Cat. No.: VC15941111

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919536-02-0 |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | butyl quinoxaline-6-carboxylate |

| Standard InChI | InChI=1S/C13H14N2O2/c1-2-3-8-17-13(16)10-4-5-11-12(9-10)15-7-6-14-11/h4-7,9H,2-3,8H2,1H3 |

| Standard InChI Key | NSWANOLDUZHSFH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=CC2=NC=CN=C2C=C1 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure (Fig. 1) comprises:

-

A quinoxaline core with partial saturation at the 3,4-positions (3,4-dihydro-2H-quinoxaline).

-

A methoxy group (-OCH₃) at the 6-position, enhancing electron density and influencing reactivity.

-

A tert-butyl ester (-COO-tert-butyl) at the 1-position, providing steric bulk and improving metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 394.0 ± 42.0 °C (Predicted) |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | 2–8°C |

| pKa | 3.67 ± 0.20 (Predicted) |

The predicted boiling point and density reflect moderate volatility and a compact molecular arrangement. The pKa value suggests weak acidity, likely associated with the carboxylic acid precursor before esterification.

Synthesis and Industrial Production

Classical Synthetic Routes

The synthesis of butyl quinoxaline-6-carboxylate follows strategies derived from Hinsberg’s method, which involves condensation of 1,2-diamines with 1,2-diketones . For this compound:

-

Precursor Preparation: 6-Methoxy-3,4-dihydroquinoxaline-1-carboxylic acid is synthesized via cyclization of o-phenylenediamine derivatives with α-keto acids.

-

Esterification: The carboxylic acid reacts with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under inert conditions . The reaction proceeds via nucleophilic acyl substitution, yielding the tert-butyl ester.

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and purity:

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

-

Catalyst Recycling: Heterogeneous catalysts (e.g., immobilized DMAP) reduce waste.

-

Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical intermediates .

Biological Activities and Research Findings

Antitumor Activity

Quinoxaline-6-carboxylate derivatives exhibit potent antiproliferative effects against cancer cell lines. For example:

Table 2: Antitumor Activity of Selected Derivatives

| Compound | Cell Line (IC₅₀) |

|---|---|

| Methyl 3-oxo-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | HeLa: 0.126 μM, SMMC-7721: 0.071 μM |

Mechanistic studies reveal tubulin polymerization inhibition (IC₅₀ = 3.97 μM) and G₂/M cell cycle arrest, underscoring potential as antimitotic agents .

Applications in Pharmaceutical Research

Prodrug Development

The tert-butyl ester moiety enhances lipophilicity, facilitating cellular uptake. In vivo, esterases hydrolyze the ester to release the active carboxylic acid, enabling targeted delivery .

Structure-Activity Relationship (SAR) Insights

-

Methoxy Group: Electron-donating effects increase resonance stabilization, enhancing binding to hydrophobic enzyme pockets .

-

Partial Saturation: The 3,4-dihydro configuration reduces planarity, potentially minimizing intercalation-related toxicity .

Future Perspectives and Research Directions

Targeted Drug Delivery

Conjugating quinoxaline-6-carboxylates to antibody-drug conjugates (ADCs) could enhance tumor specificity. Preliminary studies show pH-sensitive linkers releasing the active agent in acidic tumor microenvironments .

Green Chemistry Approaches

Future syntheses may employ biocatalysts (e.g., lipases) for esterification, reducing reliance on hazardous reagents like DCC .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume